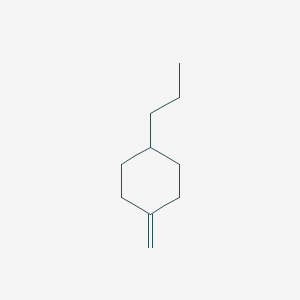
1-Methylidene-4-propylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylidene-4-propylcyclohexane is an organic compound with the molecular formula C10H20 . It is a member of the cycloalkane family, which consists of cyclic hydrocarbons with single carbon-carbon bonds. This compound is characterized by a cyclohexane ring with a methylidene group (CH2) and a propyl group (C3H7) attached to it. The structure of this compound can be represented as a six-membered ring with these substituents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylidene-4-propylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of more complex precursors or the use of high-pressure reactors to facilitate the alkylation process. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Methylidene-4-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring. For example, bromination using bromine (Br2) in the presence of light or a radical initiator can yield brominated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts.
Substitution: Halogens (Br2, Cl2) with appropriate initiators or catalysts.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
1-Methylidene-4-propylcyclohexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying cycloalkane reactions and mechanisms. Its derivatives are used in the synthesis of more complex organic molecules.
Biology: Research on its biological activity and potential as a bioactive compound is ongoing. It may have applications in the development of pharmaceuticals or agrochemicals.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are being conducted.
Industry: It is used as an intermediate in the production of various chemicals and materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of 1-Methylidene-4-propylcyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through well-defined pathways. For example, in oxidation reactions, it may form reactive intermediates that lead to the formation of alcohols or ketones. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.
類似化合物との比較
Cyclohexane: A simple cycloalkane with no substituents.
Methylcyclohexane: A cyclohexane ring with a single methyl group.
Propylcyclohexane: A cyclohexane ring with a single propyl group.
Comparison: 1-Methylidene-4-propylcyclohexane is unique due to the presence of both a methylidene and a propyl group on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C10H18 |
|---|---|
分子量 |
138.25 g/mol |
IUPAC名 |
1-methylidene-4-propylcyclohexane |
InChI |
InChI=1S/C10H18/c1-3-4-10-7-5-9(2)6-8-10/h10H,2-8H2,1H3 |
InChIキー |
MCEJMRGWSULIIA-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(=C)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


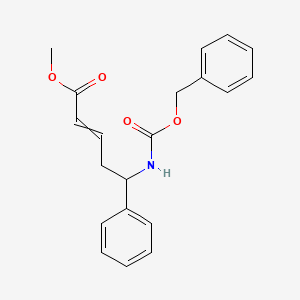
![(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol](/img/structure/B13897948.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B13897950.png)
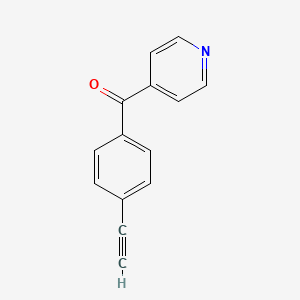
![[2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)
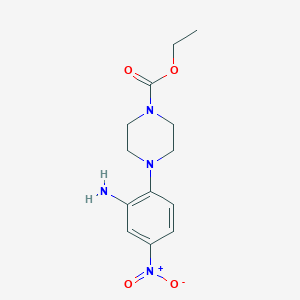
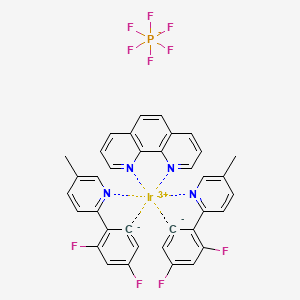
![3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13897989.png)

![Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate](/img/structure/B13897997.png)
![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13898003.png)
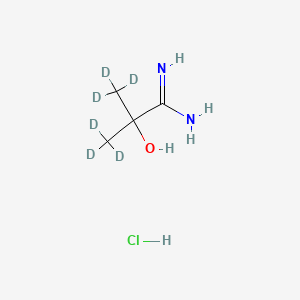
![1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine](/img/structure/B13898013.png)

